tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate
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Overview
Description
tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
It is known that pyrazole derivatives have a wide range of biological activities , suggesting that they may interact with various targets.
Mode of Action
It is used to catalyze the epoxidation of ethene by hydrogen peroxide . This suggests that it may interact with its targets by facilitating chemical reactions.
Biochemical Pathways
1-Boc-4-Cyano-1H-pyrazole is involved in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an organoboron compound (like 1-Boc-4-Cyano-1H-pyrazole) with a halide or pseudo-halide using a palladium catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
Given its use in the suzuki–miyaura cross-coupling reaction , it can be inferred that it plays a crucial role in the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry.
Action Environment
The action of 1-Boc-4-Cyano-1H-pyrazole is influenced by several environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which it is involved, requires a palladium catalyst and is performed under mild and functional group tolerant reaction conditions . Furthermore, organoboron reagents like 1-Boc-4-Cyano-1H-pyrazole are generally environmentally benign , suggesting that they have minimal environmental impact.
Biochemical Analysis
Cellular Effects
1-Boc-4-Cyano-1H-pyrazole has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-Boc-4-Cyano-1H-pyrazole is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-4-Cyano-1H-pyrazole change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-Boc-4-Cyano-1H-pyrazole vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
1-Boc-4-Cyano-1H-pyrazole is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
1-Boc-4-Cyano-1H-pyrazole is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-Boc-4-Cyano-1H-pyrazole and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with ethyl cyanoacetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines .
Scientific Research Applications
tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
**Similar Compounds:
Properties
IUPAC Name |
tert-butyl 4-cyanopyrazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-9(2,3)14-8(13)12-6-7(4-10)5-11-12/h5-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNXLIUTAIDGAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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